molecular formula C24H28NNaO5 B1680483 AHU-377 sodium salt CAS No. 149690-05-1

AHU-377 sodium salt

Cat. No. B1680483
M. Wt: 433.5 g/mol
InChI Key: RRTBVEJIZWGATF-JKSHRDEXSA-M
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Description

AHU-377, also known as Sacubitril, is a potent NEP inhibitor with an IC50 of 5 nM . It is a component of the heart failure medicine LCZ696 . It increases plasma levels of atrial natriuretic factor (ANF) in conscious rats and anesthetized dogs when administered at doses of 10 and 30 mg/kg, respectively .


Synthesis Analysis

The first solution of chemical synthesis of AHU-377 was described in the patent application EP555175 and subsequently also in the specialized literature . Other possibilities of chemical synthesis of AHU-377, especially of its advanced intermediates are described in the following patent applications: WO2008/031567, WO2008/083967, WO2009/090251, O2011/088797, WO20 2/025501, WO2012/025502 and WO2014/032627 .


Molecular Structure Analysis

The molecular formula of AHU-377 sodium is C24H28NNaO5 . The average mass is 433.473 Da and the monoisotopic mass is 433.186523 Da .


Chemical Reactions Analysis

The final step of chemical synthesis leading to AHU-377 is represented by the reaction running in accordance with Scheme 1, wherein the amine (3) reacts with succinic acid anhydride .


Physical And Chemical Properties Analysis

The melting point of AHU-377 hemicalcium salt is >140°C (dec.) . Its density is 1.24g/cm3 at 20℃ . It has a vapor pressure of 0.001Pa at 20℃ . It is slightly soluble in DMSO (heated) and Methanol .

Scientific Research Applications

Cardiovascular Research

AHU-377 is a potent neprilysin inhibitor . Neprilysin inhibitors prevent the degradation of natriuretic peptides and activate cGMP signalling pathways that regulate volume and blood pressure . AHU-377 has been used in research related to cardiovascular diseases, particularly hypertension and heart failure .

Method of Application

In one study, the relationship between atrial natriuretic peptide (ANP) and blood pressure was determined in anesthetized, normotensive rats . The researchers also studied the relationship between NEP inhibition and elevation of plasma cGMP evoked by ANP in the absence and presence of AHU-377 . Finally, using telemetry, they assessed the antihypertensive effects of AHU-377 in conscious Dahl-SS and DOCA-salt models of hypertension .

Results

The study found that AHU-377 enhances the tone of the natriuretic peptide system and exerts significant antihypertensive effects . These effects were more pronounced in Dahl-SS than in DOCA-salt rats .

Pharmaceutical Chemistry

AHU-377 has been studied in the field of pharmaceutical chemistry . A novel crystalline form of AHU-377 has been developed, which has good stability, low hygroscopicity, and remarkable purification effect in process .

Method of Application

The preparation method of this novel crystalline form of AHU-377 is not detailed in the source .

Results

The novel crystalline form of AHU-377 provided by the present disclosure can be used for the preparation of the drug for treating heart failure .

Volume-Dependent Hypertension Research

AHU-377 has been used in research related to volume-dependent hypertension . This research is particularly relevant to conditions such as progressive hypertension and deteriorating renal function, which are hallmarks of cardio-renal syndromes .

Method of Application

The researchers determined the relationship between atrial natriuretic peptide (ANP) and blood pressure in anesthetized, normotensive rats . They studied the relationship between NEP inhibition and elevation of plasma cGMP evoked by ANP in the absence and presence of AHU-377 .

Results

The study found that AHU-377 enhances the tone of the natriuretic peptide system and exerts significant antihypertensive effects . These effects were more pronounced in Dahl-SS than in DOCA-salt rats .

COVID-19 Research

AHU-377 sodium has been suggested for use in the research of COVID-19 . It is believed that the enhancement of the natriuretic peptide system could potentially have beneficial effects in managing the disease .

Method of Application

The specific methods of application in COVID-19 research are not detailed in the source .

Results

The results of this research are not provided in the source .

Pharmaceutical Process Improvement

AHU-377 has been used in the field of pharmaceutical process improvement . A novel process of purification of AHU-377 in the form of its salts with amines has been discovered .

Method of Application

The specific methods of application in pharmaceutical process improvement are not detailed in the source .

Results

The results of this research indicate that the discovered process of purification of AHU-377 improves the physical and chemical properties of AHU-377, such as improved crystallinity, increased solubility, reduced hygroscopicity, enhanced process operability, and improved chemical stability .

Diuretic Research

AHU-377 has been used in research related to diuretic effects . This research is particularly relevant to conditions such as fluid retention and edema .

Method of Application

In one study, the researchers administered AHU-377 to dogs and measured urinary sodium excretion . They compared the results with those of vehicle-treated dogs .

Results

The study found that AHU-377 significantly increased urinary sodium excretion compared to the vehicle-treated dogs . This suggests that AHU-377 has potential diuretic effects .

Safety And Hazards

In case of skin contact with AHU-377 hemicalcium salt, it is advised to wash off with soap and plenty of water . If inhaled, move the person into fresh air . If not breathing, give artificial respiration . If swallowed, rinse mouth with water .

Future Directions

The invention relates to new solid forms of the compound referred to as AHU-377, a new method of isolation and purification of these forms, including a method of obtaining solid forms of AHU-377, applicable for the production of drugs for treatment of hypertension and heart failure .

properties

IUPAC Name

sodium;4-[[(2S,4R)-5-ethoxy-4-methyl-5-oxo-1-(4-phenylphenyl)pentan-2-yl]amino]-4-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29NO5.Na/c1-3-30-24(29)17(2)15-21(25-22(26)13-14-23(27)28)16-18-9-11-20(12-10-18)19-7-5-4-6-8-19;/h4-12,17,21H,3,13-16H2,1-2H3,(H,25,26)(H,27,28);/q;+1/p-1/t17-,21+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRTBVEJIZWGATF-JKSHRDEXSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)CC(CC1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)CCC(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H](C)C[C@@H](CC1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)CCC(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28NNaO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90164362
Record name AHU-377 sodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90164362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

433.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

AHU-377 sodium salt

CAS RN

149690-05-1
Record name Sacubitril sodium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149690051
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AHU-377 sodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90164362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium 3-{[(2S,4R)-1-{[1,1'-biphenyl]-4-yl}-5-ethoxy-4-methyl-5-oxopentan-2-yl]carbamoyl}propanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SACUBITRIL SODIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MOP72GEP8Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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